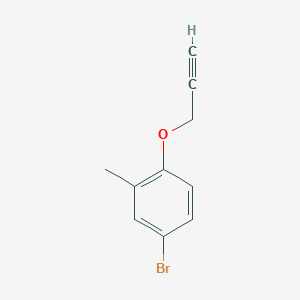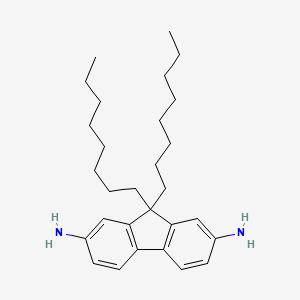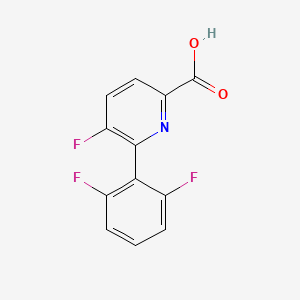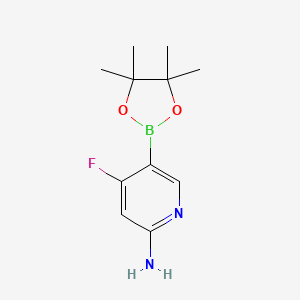
4-溴-2-甲基-1-(丙-2-炔-1-氧基)苯
描述
“4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene” is a chemical compound that has been synthesized for research purposes . It is a derivative of (prop-2-ynyloxy) benzene .
Synthesis Analysis
The synthesis of this compound involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis
The molecular formula of “4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene” is C10H9BrO . The structure includes a benzene ring substituted with a bromo group, a methyl group, and a prop-2-yn-1-yloxy group .Chemical Reactions Analysis
The terminal alkynes in this compound can undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .Physical And Chemical Properties Analysis
The boiling point of “4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene” is predicted to be 285.2±30.0 °C and its density is predicted to be 1.383±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .科学研究应用
苯衍生物的合成
该化合物用于合成各种苯衍生物。 它与炔丙基溴在碱如K2CO3和溶剂如丙酮的存在下反应,生成不同的(丙-2-炔-1-氧基)苯衍生物 。这些衍生物的合成收率较高,可进一步用于各种化学转化。
生物学评价
4-溴-2-甲基-1-(丙-2-炔-1-氧基)苯的一些衍生物已显示出潜在的生物活性。 例如,某些化合物表现出抗脲酶作用,这可能有利于治疗与脲酶活性相关的疾病 。 此外,已观察到对特定菌株如枯草芽孢杆菌的抗菌活性,表明其在抗菌治疗中的潜在用途 。
反应条件的优化
该化合物在研究苯衍生物合成反应条件的优化方面也起着关键作用。 温度、溶剂和碱等变量被调整以提高反应的收率和效率 。这项研究可以带来更经济、更环保的化学工艺。
聚合动力学
涉及4-溴-2-甲基-1-(丙-2-炔-1-氧基)苯的研究扩展到聚合动力学研究。 它有助于理解分子量如何随单体转化率的变化而变化,这对开发新型聚合物材料至关重要 。
相转移催化
该化合物在相转移催化中用作合成子,特别是在Sonogashira交叉偶联反应中。 它用于各种底物的N-烷基化,展示了其在有机合成中的多功能性 。
新型药物化合物的开发
其衍生物的抗菌和抗脲酶活性使4-溴-2-甲基-1-(丙-2-炔-1-氧基)苯成为开发新型药物化合物的宝贵起点。 研究人员可以对其结构进行修饰以增强其生物活性并开发靶向治疗 。
作用机制
The compound’s boiling point is predicted to be 285.2±30.0 °C and its density is predicted to be 1.383±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . These properties could influence how the compound is handled and stored, as well as its solubility and distribution in the body if it were to be used as a drug.
生化分析
Biochemical Properties
4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative alkyne-alkyne coupling reactions . These interactions are crucial for the formation of polymers with specific molecular weight distributions. The compound’s structure allows it to participate in these reactions, facilitating the formation of desired products.
Cellular Effects
The effects of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. Studies have shown that the compound can affect cellular metabolism, leading to changes in the metabolic flux and metabolite levels . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit or activate enzymes involved in oxidative alkyne-alkyne coupling reactions . These interactions lead to changes in gene expression and enzyme activity, which are critical for the compound’s biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is involved in specific metabolic pathways, particularly those related to oxidative alkyne-alkyne coupling reactions The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its activity and function. Studies have shown that the compound can be effectively transported to specific cellular compartments, enhancing its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications
属性
IUPAC Name |
4-bromo-2-methyl-1-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h1,4-5,7H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTDDLKCBGVBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)





![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)


![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)